molecular formula C15H15BrN2O2 B3023221 N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea CAS No. 849368-10-1

N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea

Cat. No. B3023221
M. Wt: 335.2 g/mol
InChI Key: PBLLCWNZOYHYEZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea is a chemical compound that is likely to be of interest due to its structural similarity to compounds that have been studied for their potential use in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, we can infer from the synthesis of related compounds that it may be synthesized through the reaction of appropriate aniline derivatives with an isocyanate intermediate, similar to the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea described in the first paper .

Synthesis Analysis

The synthesis of related urea derivatives typically involves the reaction of an aniline with an isocyanate. For example, the synthesis of N-(4-Chloro-3-trifluoromethylphenyl)-N'-(4-bromophenyl)urea was achieved by reacting 4-chloro-3-trifluoromethylaniline with triphosgene to form an isocyanate intermediate, which was then reacted with 4-bromoaniline to yield the final product . This method could potentially be adapted for the synthesis of N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea by using 4-ethoxyaniline as a starting material.

Molecular Structure Analysis

While the molecular structure of N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea is not directly discussed, we can draw parallels from the crystal structure analysis of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, which exhibits a complex solid-state structure with five symmetry-independent molecules (Z'=5) . This suggests that the compound of interest may also form intricate solid-state structures, potentially with multiple symmetry-independent molecules and diverse intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving urea derivatives are not explicitly detailed in the provided papers. However, urea compounds are known to participate in various chemical reactions, such as hydrogen bonding interactions, due to the presence of both hydrogen bond donors and acceptors within their structure. The paper on N-(p-methoxyphenyl)-N-prop-2-ynyl-urea mentions different hydrogen bond interactions (C–H⋯O and C–H⋯π) , which could also be relevant for the analysis of N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea are not provided in the papers. However, based on the properties of structurally similar compounds, we can hypothesize that the compound would exhibit properties influenced by its functional groups. The presence of a bromine atom would likely increase its molecular weight and could affect its reactivity, while the ethoxy group could confer additional solubility in organic solvents. The urea moiety itself is typically associated with the ability to form strong hydrogen bonds, which could influence the compound's melting point and solubility in water .

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, a similar compound, “N-(4-Bromophenyl)acetamide”, is known to cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-bromophenyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-2-20-14-9-7-13(8-10-14)18-15(19)17-12-5-3-11(16)4-6-12/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLLCWNZOYHYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N'-(4-ethoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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